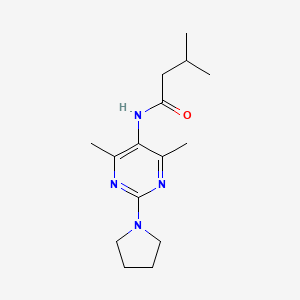

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide

Description

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide is a pyrimidine derivative characterized by a substituted pyrimidine core. Its structure includes:

- A 4,6-dimethylpyrimidine ring with a pyrrolidine substituent at position 2.

- A 3-methylbutanamide group at position 3.

This compound shares structural motifs common in pharmaceuticals, particularly kinase inhibitors, where pyrimidine derivatives are often utilized for their ability to engage in hydrogen bonding and π-π stacking interactions with target proteins .

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-7-5-6-8-19/h10H,5-9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKALTGJMZLMBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dimethyl-5-aminopyrimidine and pyrrolidine.

Substitution Reactions: The pyrimidine ring undergoes substitution reactions to introduce the pyrrolidinyl group at the 2-position and the dimethyl groups at the 4- and 6-positions.

Amidation: The final step involves the amidation reaction, where the pyrimidine derivative is reacted with 3-methylbutanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic interventions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Functional Group Variations

Comparison Table: Key Structural Differences

Functional Group Impact on Physicochemical Properties

Amide vs. Urea Linkages: The target compound’s amide group confers hydrolytic stability compared to the urea derivative in . Urea linkages are more prone to enzymatic degradation, which may reduce bioavailability .

Pyrrolidine vs. Pyridine Substituents: The pyrrolidine ring in the target compound (vs.

Steric and Electronic Effects :

- The 4,6-dimethyl groups on the pyrimidine ring in the target compound increase steric hindrance, which may reduce metabolic oxidation compared to the nitro-substituted analog in . Nitro groups are electron-withdrawing and may destabilize the ring system .

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbutanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on existing research, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a 3-methylbutanamide side chain. Its molecular formula is , which indicates the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms. The unique structural characteristics contribute to its biological activity and interaction with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure providing stability and reactivity |

| Pyrrolidine Moiety | Enhances steric properties and biological interactions |

| 3-Methylbutanamide Side Chain | Affects lipophilicity and solubility |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions, followed by acylation with 3-methylbutanoyl chloride. The reaction conditions often include:

- Reagents : 2-chloropyrimidine, pyrrolidine, triethylamine

- Solvents : Dichloromethane or toluene

- Temperature : Reflux conditions

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells by modulating cell cycle regulators such as c-Myc .

- Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : Some derivatives have been investigated for their potential as neuroprotective agents in models of neurodegenerative diseases .

Case Studies

- Antitumor Efficacy : In a study involving xenograft models, related compounds showed promising antitumor activity, leading to reduced tumor growth through apoptosis induction .

- Antibacterial Activity : A series of pyrimidine derivatives were evaluated against resistant bacterial strains, demonstrating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyrimidine ring and side chains can significantly impact its biological efficacy. Notably:

- Substituents on the pyrimidine ring can enhance binding affinity to target proteins.

- The length and branching of the side chain influence solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.